molecular formula C24H19NO3 B12178002 Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate

Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate

Cat. No.: B12178002
M. Wt: 369.4 g/mol
InChI Key: BABTUKLVYQJPRT-UHFFFAOYSA-N
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Description

Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate typically involves the condensation of isoquinoline derivatives with benzoic acid derivatives. One common method includes the reaction of isoquinoline with phenylmethyl chloride in the presence of a base, followed by esterification with 4-methoxybenzoic acid . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the same steps as laboratory synthesis but on a larger scale, with careful control of temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Isoquinolin-1-yl(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate
  • 3-(4-Methoxyphenyl)-2-(phenylamino)isoquinolin-1(2H)-one
  • 2-Methyl-N′-(4-methylbenzoyl)-N′-phenylbenzohydrazide

Uniqueness

Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate is unique due to its specific structure, which combines the isoquinoline ring with a methoxybenzoate ester. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C24H19NO3

Molecular Weight

369.4 g/mol

IUPAC Name

[isoquinolin-1-yl(phenyl)methyl] 4-methoxybenzoate

InChI

InChI=1S/C24H19NO3/c1-27-20-13-11-19(12-14-20)24(26)28-23(18-8-3-2-4-9-18)22-21-10-6-5-7-17(21)15-16-25-22/h2-16,23H,1H3

InChI Key

BABTUKLVYQJPRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=NC=CC4=CC=CC=C43

Origin of Product

United States

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